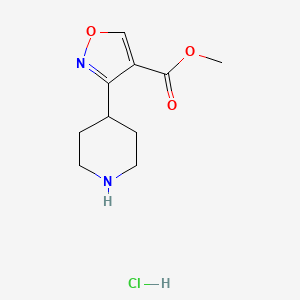

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride

Description

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2-oxazole core substituted with a piperidine ring at position 3 and a methyl ester group at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical research. This compound is synthesized via regioselective reactions between β-enamino ketoesters and hydroxylamine hydrochloride, yielding moderate to high enantiomeric excess (up to 97–100% ee) when chiral precursors are used . Its structural uniqueness lies in the combination of the oxazole’s aromaticity and the piperidine’s conformational flexibility, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-15-12-9(8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWIARQMQSUPAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with oxazole precursors under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired compound with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride is utilized across various scientific disciplines due to its versatile chemical properties:

Chemistry

It serves as a reactant in synthesizing various heterocyclic compounds and as a building block for more complex molecules.

Biology

The compound is instrumental in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. Notably, it has been investigated for its potential therapeutic effects in oncology and neurology.

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that derivatives of oxazole can induce apoptosis in cancer cells by targeting mitochondrial pathways and affecting respiratory chain complexes. In vitro studies have shown significant cytotoxicity against human cancer cell lines such as HeLa and CaCo-2, with IC50 values ranging from 3.1 μM to higher concentrations depending on the derivative tested.

Neuroprotective Effects

Studies suggest that compounds similar to methyl 3-piperidin-4-yl derivatives can modulate glutamate receptors, crucial for neuronal survival and function. This modulation may help prevent excitotoxicity associated with neurodegenerative diseases.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Studies | Significant cytotoxicity against HeLa and CaCo-2 cells with varying IC50 values based on specific derivatives tested. |

| Neuroprotective Effects | In vitro studies indicate potential protective effects against excitotoxicity through glutamate receptor modulation. |

| Enzyme Inhibition Profiles | Potent inhibition against HDACs and carbonic anhydrases implicated in tumor growth and metastasis. |

Mechanism of Action

The mechanism of action of Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (4h)

- Structure : Differs by the presence of a Boc-protected piperidine ring at position 5 instead of position 3.

- Synthesis: Prepared similarly via β-enamino ketoester and hydroxylamine hydrochloride, but regioselectivity is controlled by precursor design .

- Properties : The Boc group increases steric bulk, reducing reactivity compared to the hydrochloride salt. NMR data shows a singlet at δ 8.46 ppm for the oxazole proton .

- Applications: Used as an amino acid-like building block in peptide mimetics.

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate Hydrochloride (CAS 1803608-36-7)

- Structure: Features a 2-aminopropan-2-yl substituent at position 3 instead of piperidine.

- Molecular Formula : C₈H₁₃ClN₂O₃; Molecular Weight: 220.65 .

- Synthesis : Likely involves reductive amination or nucleophilic substitution.

- Applications : Research applications in medicinal chemistry due to its primary amine group, which facilitates further functionalization .

Methyl 3,3-difluoropiperidine-4-carboxylate Hydrochloride (CAS 1779974-06-9)

- Structure : Differs by 3,3-difluoro substitution on the piperidine ring.

- Applications : Explored in CNS drug development.

Comparison with Heterocyclic Variants

4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS 2034156-59-5)

- Structure : Combines oxadiazole with a branched alkyl chain.

- Applications: Potential use in antiviral or anti-inflammatory agents due to its lipophilic side chain .

Substituent Effects on Reactivity and Bioactivity

Biological Activity

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride (CAS No. 1892520-05-6), a derivative of the oxazole class, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as a therapeutic agent in various medical fields, including oncology and neurology.

- Molecular Formula : C10H15ClN2O3

- Molecular Weight : 246.69 g/mol

- CAS Number : 1892520-05-6

Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymes : Similar compounds within the oxazole family have shown inhibitory activity against enzymes such as:

- Anticancer Activity : Research indicates that derivatives of oxazole can induce apoptosis in cancer cells by targeting mitochondrial pathways and affecting respiratory chain complexes .

- Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Biological Activity Overview

The biological activities of methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride can be summarized as follows:

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives of oxazole, including those related to methyl 3-piperidin-4-yl derivatives, exhibited significant cytotoxicity against human cancer cell lines, including HeLa and CaCo-2 cells. The IC50 values ranged from 3.1 μM to higher concentrations depending on the specific derivative tested .

- Neuroprotective Effects : In vitro studies have shown that compounds similar to methyl 3-piperidin-4-yl derivatives can modulate glutamate receptors, which are crucial for neuronal survival and function, suggesting a role in preventing excitotoxicity associated with neurodegenerative diseases .

- Enzyme Inhibition Profiles : Research has identified that oxazole derivatives can inhibit various enzymes critical for tumor growth and metastasis. For instance, studies have reported potent inhibition against HDACs and carbonic anhydrases, which are implicated in various cancers .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate hydrochloride?

The compound is synthesized via cyclocondensation of β-enamino ketoester precursors with hydroxylamine hydrochloride under moderate heating (50–70°C). This method yields the 1,2-oxazole core regioselectively. For example, β-enamino ketoesters derived from Boc-protected piperidine derivatives react with NHOH·HCl in ethanol, achieving moderate yields (40–60%). Purification involves recrystallization or chromatography .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on multinuclear NMR (1H, 13C, and 15N) and X-ray crystallography. Key NMR features include distinct coupling constants (e.g., = 13–15 Hz for the oxazole ring) and Boc-group rotational conformers, which produce split signals in chiral derivatives. X-ray analysis (e.g., using SHELXL) resolves regiochemistry and stereochemistry, as demonstrated for related 1,2-oxazole-piperidine hybrids .

Q. What safety protocols are advised for handling this compound?

While specific toxicity data are limited, analogous piperidine derivatives require:

- Ventilation : Use fume hoods to avoid inhalation.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Dry, cool conditions (2–8°C) away from oxidizers. Emergency measures for skin/eye contact include rinsing with water for 15 minutes. Always consult Safety Data Sheets (SDS) for piperidine-based compounds .

Q. What preliminary biological screening approaches are applicable?

Initial screening involves:

- Enzyme assays : Test inhibition of targets like kinases or proteases at µM–mM concentrations.

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs).

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293, HeLa). Use HPLC-purified samples (>95% purity) to minimize false positives .

Advanced Research Questions

Q. How can regioselectivity challenges during oxazole ring formation be resolved?

Regioselectivity between 3- and 5-piperidinyl substitution is controlled by:

- Precursor design : β-enamino ketoesters with electron-withdrawing groups favor 5-substitution.

- NMR discrimination : Compare chemical shifts (e.g., 5-substituted oxazoles show downfield-shifted H-3 protons).

- X-ray crystallography : Definitive regiochemical assignment via bond-length analysis (e.g., C–O vs. C–N distances) .

Q. Why do Boc-protected derivatives exhibit split signals in NMR spectra?

The tert-butoxycarbonyl (Boc) group adopts two rotational conformers, causing signal duplication in and NMR. Integration ratios (e.g., 60:40) reflect conformational populations. Use low-temperature NMR (−20°C) or 15N-labeled analogs to simplify spectra. coupling constants ( = 14–15 Hz) aid assignment .

Q. What strategies improve crystallographic refinement for this compound?

Q. How does 15N isotopic labeling enhance NMR analysis?

15N-labeling (e.g., via -hydroxylamine HCl) enables:

- Direct detection : - HMBC identifies N-atom connectivity.

- Conformational studies : Measure couplings (1–3 Hz) to probe Boc-group dynamics.

- Quantitative analysis : 15N-edited NOESY resolves spatial proximities in chiral centers .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

Variations arise from:

Q. Why do conflicting bioactivity results occur across studies?

Discrepancies stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.